molecular formula C10H19N3O B1429165 4-Methyl-1-(piperidin-4-yl)piperazin-2-one CAS No. 870262-93-4

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Cat. No.: B1429165
CAS No.: 870262-93-4
M. Wt: 197.28 g/mol
InChI Key: CAHSWQWNHWKDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a piperazine-piperidine backbone, similar to this one, are frequently employed as versatile synthetic intermediates and building blocks in constructing more complex molecules for pharmaceutical applications . These structures are valued for their ability to contribute to molecular diversity and their potential role in modulating the pharmacological properties of a compound. Related chemical structures are often utilized as reagents and catalysts in various synthetic organic reactions, including condensation reactions . As a high-purity research chemical, this compound is handled as an air-sensitive and hygroscopic solid, requiring storage under an inert atmosphere and at cool temperatures to maintain its stability and purity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSWQWNHWKDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a piperazine ring substituted with a methyl and a piperidinyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2OC_{12}H_{18}N_2O with a molar mass of approximately 206.29 g/mol. The compound's structure is characterized by:

  • A piperazine ring
  • A methyl group at the 4-position
  • A piperidinyl substituent at the 1-position

This configuration contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures can interact with specific protein targets, notably the serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways. The mode of action typically involves non-covalent interactions that alter the conformation and activity of target proteins, leading to changes in cellular signaling and function.

Target Proteins

  • Dopamine Receptors : The compound has been explored for its affinity towards dopamine receptors, particularly D2 receptors, which are significant in neuropharmacology and the treatment of disorders like schizophrenia and Parkinson's disease.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antidepressant Effects Exhibits potential antidepressant activity through modulation of neurotransmitter levels.
Antiviral Properties Piperidine derivatives, including this compound, have shown antiviral activity in preliminary studies.
Antitumor Activity Related compounds have been investigated for their effects on tumor cell proliferation and migration .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that derivatives of this compound could serve as probes for mapping dopamine receptor binding sites, indicating its relevance in neuropharmacology.
  • Antitumor Research :
    • Related piperazine derivatives were tested for their ability to inhibit tumor cell proliferation and induce ferroptosis. These findings suggest that similar compounds may have therapeutic potential against cancer .
  • Pharmacokinetics :
    • Piperazine derivatives are known to modulate pharmacokinetic properties, enhancing drug efficacy through improved bioavailability and reduced side effects.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders. Its derivatives are being investigated for their potential use in:

  • Dopamine Receptor Modulation : Research indicates that derivatives of this compound may interact with dopamine D2 receptors, which play a crucial role in the treatment of conditions such as schizophrenia and Parkinson's disease. These interactions are significant for understanding the mechanisms underlying these disorders and developing targeted therapies.
  • Antidepressant Development : Piperidine derivatives have shown promise in the development of antidepressant drugs. The structural characteristics of this compound contribute to its potential efficacy in modulating mood disorders.

Antimicrobial and Antiviral Activities

The compound has also been explored for its antimicrobial and antiviral properties:

  • Antimicrobial Activity : Certain derivatives exhibit antimicrobial effects against resistant strains of pathogens, making them candidates for further development in treating infections.
  • Antiviral Research : The piperidine structure is associated with antiviral activity, suggesting that this compound could be beneficial in developing antiviral agents.

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable reagent and building block in synthetic organic chemistry:

  • Chemical Synthesis : It is utilized in the synthesis of various complex molecules due to its unique structural features, which allow for modifications that can lead to new compounds with desirable properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study FocusFindingsReference
Dopamine Receptor BindingInvestigated binding affinity at D2 receptors; potential therapeutic implications for neuropsychiatric disorders.
Antimicrobial EfficacyEvaluated against resistant strains; demonstrated significant activity.
Synthesis TechniquesDeveloped methods for synthesizing derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazin-2-one Derivatives

Piperazin-2-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Piperazin-2-one Analogues
Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
4-Methyl-1-(piperidin-4-yl)piperazin-2-one Piperazin-2-one Piperidin-4-yl at N-1 232 N/A (structural studies)
4-Methyl-1-(4-vinylphenyl)piperazin-2-one (14a) Piperazin-2-one 4-Vinylphenyl at N-1 217 Antitubercular (precursor to nitrofuran derivatives)
Trisubstituted piperazin-2-one derivatives Piperazin-2-one Ethyl (R1), 4-OMe benzyl (R2) Varies Adenovirus replication inhibition (IC50: 0.5–5 µM)
4-(5-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzimidazolone-piperidine Iodophenyl carboxamide 478 Kinase inhibition (8-Oxo target)

Physicochemical and Pharmacokinetic Properties

Property This compound 14a (4-vinylphenyl analogue) Trisubstituted Piperazin-2-ones
Molecular Weight 232 217 300–450
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.1 (higher lipophilicity) 2.5–4.0
Synthetic Yield Quantitative (Step 3) 60% 50–70%
Therapeutic Target Structural studies Tuberculosis Antiviral
  • Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than vinyl groups, suggesting enhanced stability for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(piperidin-4-yl)piperazin-2-one

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